Pranlukast-d5

Overview

Description

Pranlukast-d5 is a deuterated form of Pranlukast, a cysteinyl leukotriene receptor-1 antagonist. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Pranlukast. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pranlukast-d5 involves multiple steps, starting with the preparation of deuterated intermediates. The key steps include:

Synthesis of Deuterated Benzopyran Intermediate: This involves the nitration of a deuterated benzopyran compound, followed by reduction to form the corresponding amine.

Formation of Deuterated Tetrazole: The amine is then reacted with sodium azide and triethyl orthoformate to form the tetrazole ring.

Coupling Reaction: The deuterated benzopyran-tetrazole intermediate is coupled with a deuterated phenylbutoxybenzamide under specific conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Deuterated Intermediates: Using deuterated reagents and solvents to ensure high deuterium incorporation.

Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions such as temperature, pressure, and pH.

Purification: Using techniques like crystallization, chromatography, and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Pranlukast-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound to its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at specific positions in the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like halides, amines, and thiols under appropriate solvent and temperature conditions.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties.

Scientific Research Applications

Pranlukast-d5 has several scientific research applications, including:

Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Pranlukast in biological systems.

Metabolic Studies: Helps in identifying the metabolites of Pranlukast and understanding its biotransformation.

Drug Interaction Studies: Used to study the interactions of Pranlukast with other drugs and their impact on its pharmacokinetics.

Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques to quantify Pranlukast in biological samples.

Mechanism of Action

Pranlukast-d5, like Pranlukast, selectively antagonizes leukotriene D4 at the cysteinyl leukotriene receptor, CysLT1, in the human airway. This inhibition prevents airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus. The molecular targets include:

Cysteinyl Leukotriene Receptor 1: Blocking this receptor reduces bronchospasm and inflammation in asthmatic patients.

Tumor Necrosis Factor: this compound may also interact with tumor necrosis factor, reducing inflammation.

Interleukin-5: Antagonism of interleukin-5 can reduce eosinophil activity and inflammation.

Comparison with Similar Compounds

Pranlukast-d5 is compared with other cysteinyl leukotriene receptor antagonists such as:

Montelukast: Another leukotriene receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.

Zafirlukast: Similar to Pranlukast but with different binding affinities and metabolic pathways.

Ibudilast: Although not a leukotriene receptor antagonist, it has anti-inflammatory properties and is used in asthma treatment.

Uniqueness of this compound: this compound’s uniqueness lies in its deuterium incorporation, which allows for detailed pharmacokinetic and metabolic studies without altering the compound’s pharmacological effects. This makes it a valuable tool in drug development and research.

Biological Activity

Pranlukast-d5, a deuterated form of pranlukast, is a selective and competitive antagonist of cysteinyl leukotrienes, primarily acting on the CysLT1 receptor. This compound has garnered attention for its potential therapeutic applications, particularly in the management of asthma and other inflammatory conditions. This article delves into the biological activity of this compound, summarizing its mechanisms, efficacy in clinical studies, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound (CAS Number: 1216719-50-4) has a molecular formula of and a molecular weight of 486.53 g/mol.

- Mechanism of Action : As a leukotriene receptor antagonist, this compound inhibits the binding of leukotrienes such as LTD4 to the CysLT1 receptor, thereby preventing bronchoconstriction and inflammation in the airways .

Inhibition of Leukotriene Binding

This compound demonstrates significant inhibitory effects on leukotriene binding to lung membranes:

- Inhibition Constants (Kis) :

Clinical Efficacy

Several studies have assessed the efficacy of pranlukast (and by extension, its deuterated form) in treating asthma:

- Study on Severe Asthma : In a study involving patients with severe bronchial asthma who were symptomatic despite high-dose corticosteroids, administration of pranlukast (225 mg twice daily) resulted in significant improvements in peak expiratory flow rate (PEF) and symptom scores over eight weeks. Morning PEF improved from a baseline of 311 L/min to 341 L/min .

- Long-term Safety and Efficacy : A five-year study indicated that pranlukast is safe for long-term use and effective across various asthma severities. The mean improvement in PEF was statistically significant across patient groups .

Anaphylaxis Induced by Pranlukast

A notable case study reported an instance of anaphylactic shock induced by pranlukast. The patient experienced severe allergic reactions following administration, highlighting the potential for hypersensitivity reactions associated with this medication. Skin prick tests confirmed reactivity to pranlukast, indicating that while effective, it may pose risks for certain individuals .

Comparative Biological Activity

To better understand the activity of this compound relative to other leukotriene receptor antagonists (LTRAs), a comparison table is provided below:

Q & A

Basic Research Questions

Q. How is Pranlukast-d5 characterized and identified in experimental settings?

this compound is typically characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Isotopic purity is confirmed via isotopic abundance analysis using LC-MS/MS, with deuterium incorporation verified at specific positions. Researchers should cross-reference spectral data with non-deuterated Pranlukast controls to confirm structural integrity .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Method validation should include specificity, linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%) assessments. Internal standards (e.g., deuterated analogs of related leukotriene antagonists) are critical for minimizing matrix effects .

Q. What are the validated protocols for synthesizing this compound with high isotopic purity?

Synthesis involves deuterium exchange at specific aromatic positions using deuterated reagents (e.g., D₂O/acid catalysis). Post-synthesis, purification via preparative HPLC ensures >98% isotopic purity. Researchers must document reaction conditions (temperature, pH, time) and validate purity through isotopic distribution analysis .

Q. Which reference standards are required for this compound quantification?

Certified reference materials (CRMs) with ≥98% chemical and isotopic purity are essential. Calibration curves should be prepared in the same matrix as study samples (e.g., plasma, tissue homogenates) to account for matrix-induced ion suppression/enhancement in LC-MS/MS .

Q. What quality control measures ensure batch consistency in this compound production?

Implement strict process controls:

- Monitor reaction intermediates via thin-layer chromatography (TLC).

- Validate deuterium incorporation at each synthesis step using FT-IR and NMR.

- Conduct stability testing under accelerated conditions (40°C/75% RH for 6 months) to assess degradation pathways .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound pharmacokinetic data across studies?

Discrepancies may arise from variations in study design (e.g., dosing regimens, species-specific metabolism). To reconcile

- Perform meta-analyses with stratification by species, dose, and administration route.

- Validate assay sensitivity across labs using harmonized protocols.

- Investigate metabolic differences via cytochrome P450 inhibition/induction assays .

Q. What strategies optimize this compound’s solubility in in vitro assays?

Use co-solvents like DMSO (≤0.1% v/v) or β-cyclodextrin complexes. For cell-based studies, pre-formulate this compound in serum-free media with 0.01% Tween-80. Solubility should be confirmed via dynamic light scattering (DLS) to avoid nanoparticle formation .

Q. How to design longitudinal studies assessing this compound’s metabolic stability?

- Use hepatocyte or microsomal incubation models with LC-MS/MS quantification.

- Monitor time-dependent depletion (0–120 min) to calculate intrinsic clearance (CLint).

- Include positive controls (e.g., testosterone for CYP3A4 activity) to validate assay conditions .

Q. What statistical approaches reconcile conflicting efficacy data in this compound studies?

Apply Bayesian hierarchical models to account for inter-study variability. Sensitivity analyses should test covariates like sample size, assay type, and endpoint definitions. Predefine exclusion criteria for outliers in preregistered protocols to reduce bias .

Q. How to validate this compound’s target engagement in complex biological systems?

Use biophysical techniques (e.g., surface plasmon resonance) to measure binding affinity (KD) to the cysteinyl leukotriene receptor 1 (CysLT₁). For in vivo validation, employ receptor knockout models or competitive binding assays with fluorescent probes (e.g., BODIPY-labeled antagonists) .

Q. Methodological Frameworks

- Experimental Design : Align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions address gaps in leukotriene antagonist pharmacology .

- Data Contradiction Analysis : Follow the PRECHECK checklist to evaluate study reproducibility, statistical rigor, and data availability .

Properties

IUPAC Name |

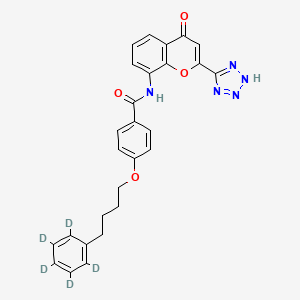

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-[4-(2,3,4,5,6-pentadeuteriophenyl)butoxy]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32)/i1D,2D,3D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQKINXMPLXUET-RCQSQLKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.